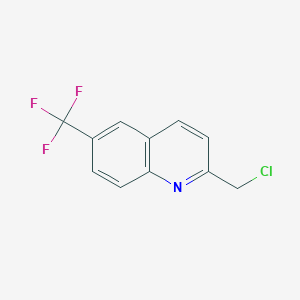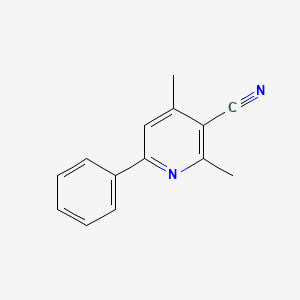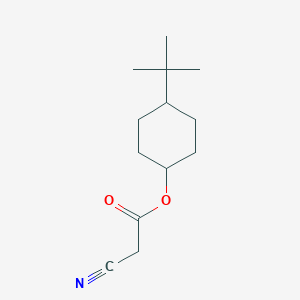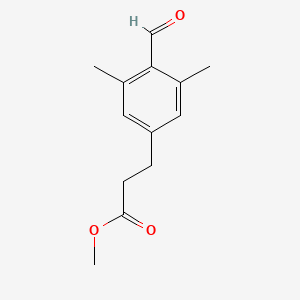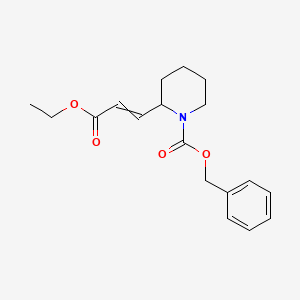
benzyl 2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate
Overview
Description
Ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, is reacted with benzyl chloroformate to form N-benzyloxycarbonylpiperidine.
Esterification: The N-benzyloxycarbonylpiperidine is then reacted with ethyl acrylate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate: Unique due to its specific ester and piperidine structure.
N-Benzyloxycarbonylpiperidine: Lacks the ester group, making it less reactive in certain chemical reactions.
Ethyl 3-(N-carbobenzyloxy)piperidine-2-carboxylate: Similar structure but with different functional groups, leading to different reactivity and applications.
Uniqueness
Ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate is unique due to its combination of ester and piperidine functionalities, which provide a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
143321-98-6 |
|---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzyl 2-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-2-22-17(20)12-11-16-10-6-7-13-19(16)18(21)23-14-15-8-4-3-5-9-15/h3-5,8-9,11-12,16H,2,6-7,10,13-14H2,1H3 |
InChI Key |
NVIYRNUTCODANF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
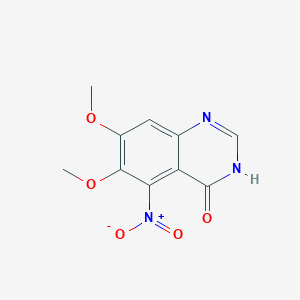
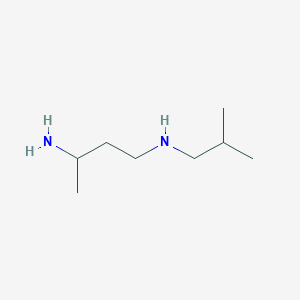
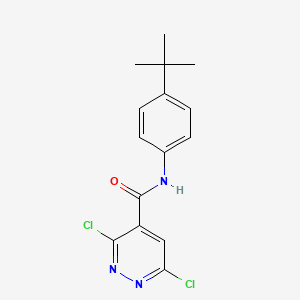
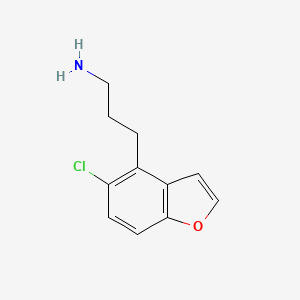
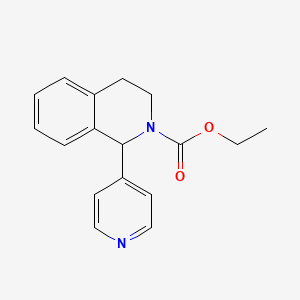
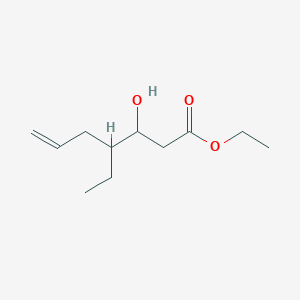
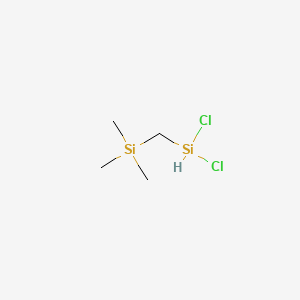
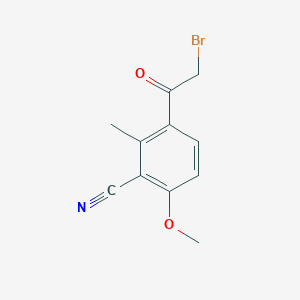
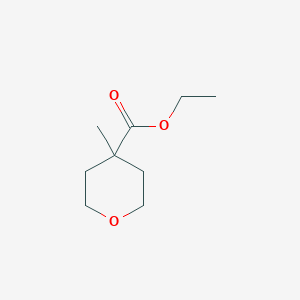
![3-[4-(N,N-bis(2-chloroethyl)amino]phenyl)propanal](/img/structure/B8392828.png)
